molecular formula C25H25ClN4O2S B3400092 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1040654-35-0

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B3400092
CAS No.: 1040654-35-0
M. Wt: 481 g/mol
InChI Key: AMPZZLMFRKTPJT-UHFFFAOYSA-N
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Description

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a synthetic small-molecule inhibitor designed for advanced biochemical research, with a primary focus on targeting phosphoinositide 3-kinase delta (PI3Kδ). The PI3Kδ isoform is a critical lipid kinase in immune cell signaling, governing processes such as cell proliferation, survival, and differentiation . Its overactivity is strongly implicated in the pathogenesis of inflammatory and autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis, making it a promising therapeutic target for these conditions . This compound is structurally characterized by a pyrazolo[1,5-a]pyrazine core, a pharmacophore known for its relevance in medicinal chemistry. Its design is informed by structure-activity relationship (SAR) studies of analogous pyrazolo[1,5-a]pyrimidine derivatives, which demonstrate that strategic substitutions on the core structure are crucial for enhancing potency and selectivity for the PI3Kδ isoform over other class I PI3Ks (α, β, γ) . The proposed mechanism of action involves the compound entering the ATP-binding pocket of the p110δ catalytic subunit of PI3Kδ. Key interactions, potentially including hydrophobic contact with the tryptophan shelf (Trp-760) and hydrogen bonding with residues like Val-828, are believed to confer high enzymatic inhibition and selectivity . By selectively inhibiting PI3Kδ, this compound serves as a vital research tool for investigating B-cell and T-cell activation pathways, and for evaluating potential therapeutic strategies for a range of immune-mediated disorders.

Properties

IUPAC Name

2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c1-3-4-13-32-23-8-6-5-7-19(23)21-15-22-25(27-11-12-30(22)29-21)33-16-24(31)28-18-10-9-17(2)20(26)14-18/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPZZLMFRKTPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a novel organic molecule with potential therapeutic applications. Its structural components suggest possible interactions with various biological targets, particularly in the fields of oncology and antimicrobial therapy. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C25H26ClN4O2SC_{25}H_{26}ClN_{4}O_{2}S, with a molecular weight of approximately 450.5 g/mol. The presence of a pyrazolo[1,5-a]pyrazin core, along with functional groups like the butoxyphenyl and acetamide moieties, contributes to its potential biological activities.

PropertyValue
Molecular FormulaC25H26ClN4O2S
Molecular Weight450.5 g/mol
StructureChemical Structure

Biological Activity Overview

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazin structure often exhibit significant biological activities. This specific compound has been studied for its potential as:

  • Adenosine Receptor Antagonist : This property may have implications in treating conditions such as cancer and cardiovascular diseases due to the role of adenosine receptors in cellular signaling pathways .
  • Antimicrobial Activity : The sulfanyl group suggests potential antimicrobial properties, making it a candidate for testing against various bacteria and fungi .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The pyrazolo[1,5-a]pyrazin core is known for its role in inhibiting specific kinases, which are critical in various cellular processes including cell proliferation and survival .
  • Receptor Interaction : The compound may interact with adenosine receptors, influencing downstream signaling pathways that can affect tumor growth and inflammation .

Case Studies

A review of recent literature reveals several studies focusing on similar pyrazole derivatives:

  • Study on Pyrazole Derivatives : A comprehensive review highlighted that pyrazole compounds exhibit a wide range of biological activities including anti-inflammatory and anticancer effects .
  • Antimicrobial Testing : Research conducted on structurally related compounds demonstrated significant antibacterial activity against common pathogens, suggesting that this compound could also display similar effects .

Future Research Directions

Given its promising structural features and preliminary findings, future research should focus on:

  • In vitro and In vivo Studies : Detailed studies to elucidate the pharmacokinetics and pharmacodynamics of this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : If preclinical studies show significant promise, advancing to clinical trials to assess efficacy in humans would be essential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrazolo[1,5-a]pyrazine scaffold but differ in substituents at key positions. Below is a comparative analysis based on substituent variations and their implications:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Acetamide Derivatives

Compound Name Pyrazolo[1,5-a]pyrazine Substituent (Position 2) Acetamide Phenyl Substituent Key Features
Target Compound: 2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 2-Butoxyphenyl 3-Chloro-4-methylphenyl High lipophilicity (butoxy), steric bulk (chloro + methyl)
: 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-Chlorophenyl 3-(Methylsulfanyl)phenyl Electron-withdrawing Cl, thioether (potential metabolic stability)
: 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methylphenyl 2-(Trifluoromethyl)phenyl Electron-donating methyl, strong EW effect (CF₃)
: 2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 2-Butoxyphenyl 3-Chloro-2-methylphenyl Note: Substituent positional isomer (methyl at phenyl C2 vs. C4)

Key Observations:

Pyrazolo[1,5-a]pyrazine Substituents: The 2-butoxyphenyl group in the target compound introduces greater lipophilicity compared to the 4-chlorophenyl () and 4-methylphenyl () analogs. This may enhance bioavailability but reduce aqueous solubility .

Acetamide Phenyl Substituents :

  • The 3-chloro-4-methylphenyl group in the target compound creates steric hindrance, which could influence binding pocket interactions in biological targets. In contrast, the 2-(trifluoromethyl)phenyl group () offers strong electron-withdrawing effects and enhanced metabolic resistance .
  • 3-(Methylsulfanyl)phenyl () introduces a sulfur atom, which may participate in hydrogen bonding or redox reactions .

Positional Isomerism: describes a compound with a 3-chloro-2-methylphenyl group, differing from the target’s 3-chloro-4-methylphenyl.

Research Findings and Implications

  • The sulfanyl group in the target compound could modulate such activities .
  • Physicochemical Properties :

    • The 2-butoxyphenyl group likely increases logP compared to analogs, favoring blood-brain barrier penetration but complicating formulation .
    • Substituent electronegativity (e.g., Cl, CF₃) influences electron density on the acetamide carbonyl, altering hydrogen-bonding capacity .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

The synthesis involves a multi-step process, including:

  • Core formation : Condensation of pyrazolo[1,5-a]pyrazine intermediates with 2-butoxyphenyl groups under controlled temperature (60–80°C) in aprotic solvents like DMF .
  • Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Acetamide coupling : Reaction with 3-chloro-4-methylphenylamine using coupling agents (e.g., EDCI/HOBt) in dichloromethane . Optimization : Adjust reaction time (monitored via TLC) and use column chromatography (silica gel, hexane/EtOAc gradient) for purification. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • Structural confirmation : 1^1H/13^13C NMR (DMSO-d6d_6) to verify aromatic protons, sulfanyl linkages, and acetamide groups. Mass spectrometry (ESI-MS) for molecular ion peaks .
  • Purity assessment : Reverse-phase HPLC (retention time analysis) and elemental analysis (C, H, N, S) to validate stoichiometry .
  • Stability testing : Accelerated degradation studies under varying pH and temperature, analyzed via UV-Vis spectroscopy .

Q. How can researchers identify potential biological targets for this compound?

Initial target hypotheses are based on structural analogs:

  • Adenosine receptor antagonism : Pyrazolo-pyrazine cores in related compounds show affinity for A2A_{2A} receptors (IC50_{50} < 100 nM) .
  • Kinase inhibition : Sulfanyl-acetamide moieties in similar molecules inhibit phosphotransferases (e.g., JAK2) via ATP-binding site competition . Methodology : Use computational docking (AutoDock Vina) against Protein Data Bank targets, followed by in vitro kinase profiling .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and binding modes?

  • Reaction path modeling : Quantum chemical calculations (DFT, B3LYP/6-31G*) to simulate sulfanylation and amide coupling energetics .
  • Molecular docking : Rigid/flexible docking (e.g., Schrödinger Suite) to prioritize targets like A2A_{2A} receptors or PI3Kγ .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Key modifications to explore:

  • Pyrazine substituents : Replace 2-butoxyphenyl with electron-withdrawing groups (e.g., -CF3_3) to enhance receptor affinity .
  • Sulfanyl linker : Substitute with selenyl or methylene groups to alter pharmacokinetics .
  • Acetamide tail : Vary the aryl group (e.g., 3-fluoro vs. 3-chloro) to reduce off-target effects . Validation : Synthesize derivatives and compare IC50_{50} values in receptor-binding assays .

Q. How should researchers address contradictions in biological activity data across studies?

Common issues and solutions:

  • Variability in assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Solubility artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm activity via dose-response curves .
  • Statistical rigor : Apply Design of Experiments (DoE) to optimize assay parameters and reduce noise .

Q. What in vivo testing protocols are recommended for evaluating efficacy and toxicity?

  • ADME profiling :
  • Absorption : Caco-2 permeability assay; logP ≈ 3.5 (calculated via ChemAxon) suggests moderate bioavailability .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .
    • In vivo models :
  • Efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) with oral dosing (10–50 mg/kg) .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function in repeat-dose studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

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